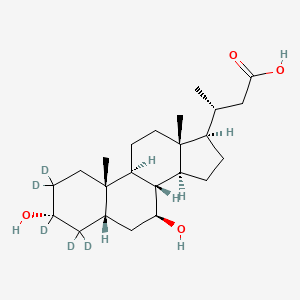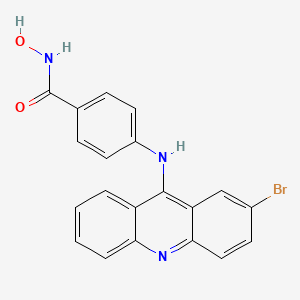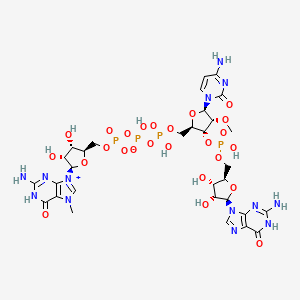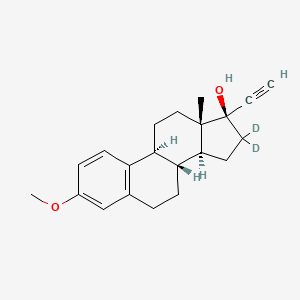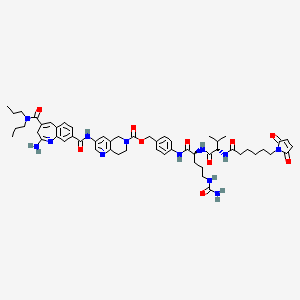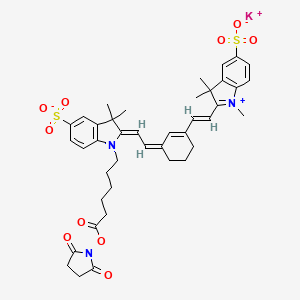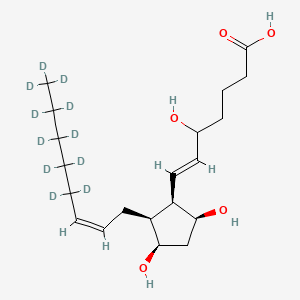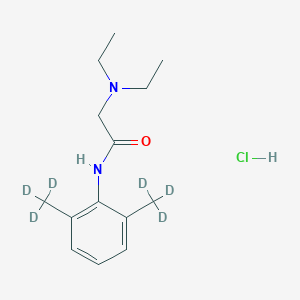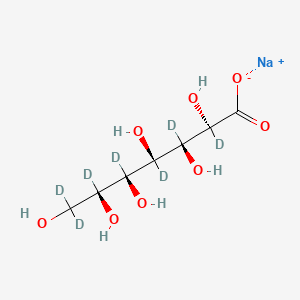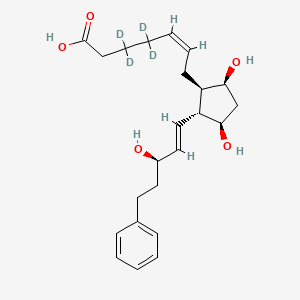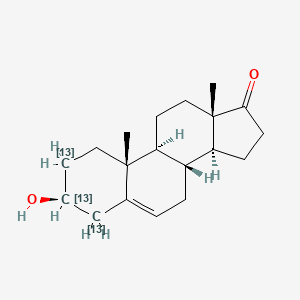
Bcr-abl-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcr-abl-IN-4 is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and specificity.
Coupling Reactions: Final steps involve coupling the functionalized core with other molecular fragments to complete the synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bcr-abl-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Bcr-abl-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcr-Abl in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases.
Wirkmechanismus
Bcr-abl-IN-4 exerts its effects by binding to the ATP-binding site of the Bcr-Abl fusion protein, thereby inhibiting its kinase activity . This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets involved include the Bcr-Abl protein itself and various downstream effectors such as STAT5 and PI3K .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia.
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: Targets both Bcr-Abl and Src family kinases.
Ponatinib: Effective against Bcr-Abl mutants, including the T315I mutation.
Uniqueness
Bcr-abl-IN-4 is unique in its specific binding affinity and inhibitory activity against the Bcr-Abl fusion protein. It has been designed to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors, making it a valuable addition to the arsenal of targeted therapies for leukemia .
Eigenschaften
Molekularformel |
C27H24ClF2N5O4 |
|---|---|
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |
InChI-Schlüssel |
YKODBSQOEOUPRJ-LJQANCHMSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |
Kanonische SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


